![molecular formula InAs<br>AsIn B073376 Indium arsenide CAS No. 1303-11-3](/img/structure/B73376.png)
Indium arsenide
Overview
Description
Indium Arsenide (InAs) is a narrow-bandgap semiconductor composed of indium and arsenic . It appears as grey cubic crystals and is similar in properties to gallium arsenide . It’s a good material for electronic devices operating at very high speed and for infrared detectors .
Synthesis Analysis
Indium Arsenide Quantum Dots (QDs) are synthesized for numerous photonic, optoelectronic, and biomedical applications . The synthesis focuses on controlling the size, size distribution, electronic properties, and carrier dynamics . Doping and alloying strategies are applied to InAs QDs as well as InAs-based heterostructures .
Molecular Structure Analysis
Indium Arsenide has a zinc blende crystal structure . Quantum dots can be formed in a monolayer of indium arsenide on indium phosphide or gallium arsenide . The mismatches of lattice constants of the materials create tensions in the surface layer, which leads to the formation of the quantum dots .
Chemical Reactions Analysis
Indium Arsenide QDs can absorb and emit light in the whole near-infrared spectral range . They are RoHS-compliant, suggesting a renewed interest in this class of materials . The surface chemistry and trap passivation of indium arsenide QDs are crucial for their performance .
Physical And Chemical Properties Analysis
Indium Arsenide has a melting point of 942°C and a bandgap of 0.35 eV at room temperature . It has high electron mobility and is similar in properties to gallium arsenide . It is used for the construction of infrared detectors, for the wavelength range of 1.0–3.8 µm .
Scientific Research Applications
Infrared Quantum Dots
Indium arsenide is utilized in the creation of quantum dots that emit infrared light. These colloidal quantum dots are considered as alternatives to lead-based materials due to their low-cost solution-processability and tunable emission properties . They are particularly promising for photonic, optoelectronic, and biomedical applications. The research focuses on making these quantum dots RoHS-compliant, which is essential for environmental safety .
Two-Dimensional Materials
The controlled growth of two-dimensional (2D) InAs single crystals via van der Waals epitaxy has been a significant advancement . These 2D materials are promising for future electronic and optoelectronic applications, including high-performance nanoscale transistors, flexible and wearable devices, and high-sensitivity broadband photodetectors . Their integration with Si-based electronics is also a key area of research .
High-Performance Electronics
InAs’s high electron mobility is leveraged in high-performance electronic devices. Researchers have explored its electronic properties for applications such as alternative infrared lasers and terahertz oscillators . The focus is on creating smaller and more powerful electronic components that can operate efficiently in various conditions .
Optoelectronic Devices
Due to its narrow energy bandgap, InAs is widely used in optoelectronic devices such as photodiodes for the infrared range . It is also a strong photo-Dember emitter, which makes it a valuable source of terahertz radiation . This application is crucial for developing technologies like high-speed wireless communication and imaging systems.
Diode Lasers
Indium arsenide is also employed in the manufacturing of diode lasers. Its properties allow for efficient operation in the infrared spectrum, making it suitable for a range of laser applications, including telecommunications and medical devices .
Photodetectors
The material’s ability to absorb and emit light across the near-infrared spectral range makes InAs an excellent candidate for photodetectors . These devices are used in security systems, medical diagnostics, and environmental monitoring to detect light with high sensitivity and accuracy.
Bioimaging
InAs quantum dots are explored for bioimaging applications due to their tunable emission in the infrared range . This allows for deep tissue imaging in medical research, providing a non-toxic alternative to other materials traditionally used in this field.
Field Effect Transistors (FETs)
Research into InAs quantum dots has extended to their use in field effect transistors (FETs) . These transistors can benefit from the material’s high electron mobility, offering potential improvements in speed and efficiency for electronic devices.
Mechanism of Action
Target of Action
Indium arsenide (InAs) is a direct-band-gap semiconductor . Its primary targets are electronic and optoelectronic devices, where it is used due to its high electron mobility and relatively small direct band gap . It is particularly interesting for use in Hall-effect device applications .
Mode of Action
Indium arsenide interacts with its targets by providing a high electron mobility, which is greater than 20,000 cm²/Vs at 300 K . This high electron mobility is due to the relatively small direct band gap of approximately 0.36 eV at 300 K . The interaction of InAs with its targets results in changes in the electronic properties of the devices, enhancing their performance .
Biochemical Pathways
As a semiconductor, indium arsenide doesn’t directly interact with biochemical pathways. For instance, it is used in the construction of infrared detectors, for the wavelength range of 1.0–3.8 μm . It is also used for making diode lasers .
Result of Action
The result of indium arsenide’s action is the enhanced performance of electronic and optoelectronic devices. Its high electron mobility and relatively small direct band gap make it an excellent material for use in devices such as infrared detectors and diode lasers . It is also known for its high electron mobility and narrow energy bandgap, making it widely used as a terahertz radiation source .
Action Environment
The performance of indium arsenide-based devices can be influenced by environmental factors such as temperature and radiation . For instance, the optical properties of InAs in the fundamental absorption edge region have been studied experimentally as a function of impurity content over a temperature range extending from 18° to 300°K . Furthermore, the development of electronic devices for space exploration requires understanding the response of the individual components to harsh environments including extreme temperatures and ionizing radiation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
indiganylidynearsane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/As.In | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQDHPTXJYYUPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[As]#[In] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
InAs, AsIn | |
Record name | indium(III) arsenide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Indium(III)_arsenide | |
Description | Chemical information link to Wikipedia. | |
Record name | Indium arsenide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Indium_arsenide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023825 | |
Record name | Indium arsenide | |
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URL | https://comptox.epa.gov/dashboard/DTXSID5023825 | |
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Molecular Weight |
189.740 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a metallic appearance; [Merck Index] Grey odorless granules; Insoluble in water; [Alfa Aesar MSDS] | |
Record name | Indium arsenide | |
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Product Name |
Indium arsenide | |
CAS RN |
1303-11-3 | |
Record name | Indium arsenide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1303-11-3 | |
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Record name | Indium arsenide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303113 | |
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Record name | Indium arsenide (InAs) | |
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Record name | Indium arsenide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023825 | |
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Record name | Indium arsenide | |
Source | European Chemicals Agency (ECHA) | |
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Record name | INDIUM ARSENIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1A23S0911 | |
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